4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound features a sulfonamide linkage, benzamide moiety, and a benzothiazole ring, which contribute to its diverse chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method includes:
Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dihydroisoquinoline and 6-methylbenzothiazole precursors.
Formation of the Sulfonamide Linkage: : The 3,4-dihydroisoquinoline is reacted with sulfonyl chloride to form the sulfonyl intermediate.
Coupling Reaction: : The sulfonyl intermediate is then coupled with the benzamide derivative under appropriate conditions, such as using a base like triethylamine and a solvent like dichloromethane, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are still being optimized. Typical industrial processes focus on improving yield, purity, and cost-effectiveness through scalable reaction conditions, such as using continuous flow reactors or microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: : Reduction reactions using agents like sodium borohydride can modify specific functional groups within the compound.
Substitution: : Various substitution reactions, such as nucleophilic or electrophilic substitutions, can occur depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Sodium borohydride, lithium aluminum hydride
Substitution: : Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in alcohols or amines.
Scientific Research Applications
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide has diverse applications across multiple fields:
Chemistry
Catalysis: : The compound is investigated for its potential as a ligand in catalytic processes.
Material Science: : Used in the development of novel materials with unique properties.
Biology and Medicine
Anticancer Research: : Studies have shown that this compound can inhibit the growth of certain cancer cell lines.
Antimicrobial Activity: : Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes involved in disease pathways.
Industry
Pharmaceuticals: : Potential use in the development of new drugs due to its bioactivity.
Agriculture: : Investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism by which 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : The compound binds to specific enzymes or receptors, altering their activity.
Pathways: : Influences signaling pathways involved in cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide analogs
Related sulfonyl-benzamide derivatives
Benzothiazole-containing compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.
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Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-16-6-11-21-22(14-16)31-24(25-21)26-23(28)18-7-9-20(10-8-18)32(29,30)27-13-12-17-4-2-3-5-19(17)15-27/h2-11,14H,12-13,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPORXMXPHQDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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